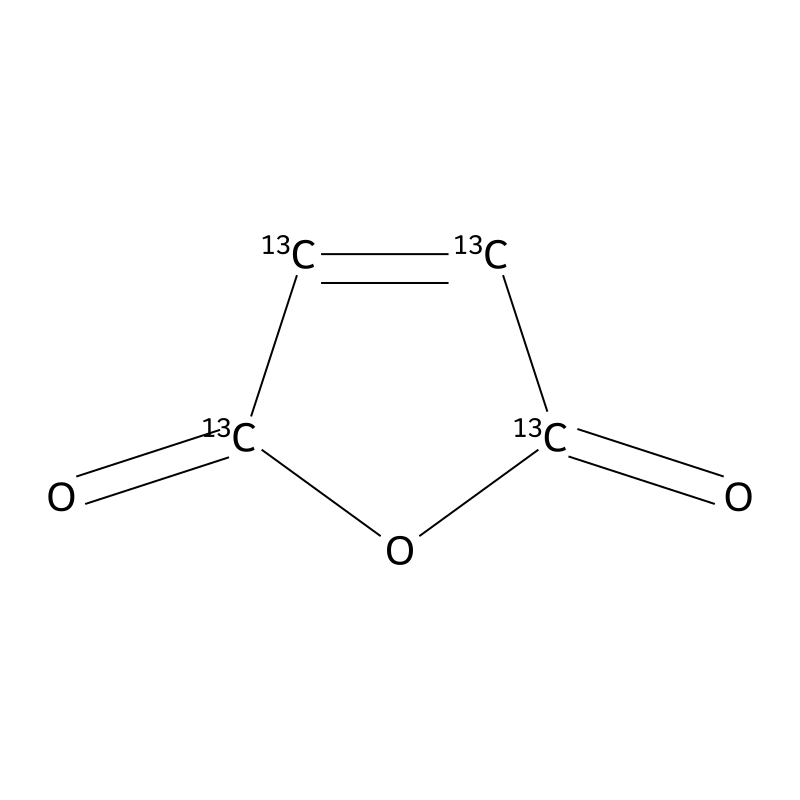

Maleic anhydride-13C4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Metabolic Tracing Studies

One primary application of Maleic anhydride-13C4 is in metabolic tracing studies. These studies aim to understand the pathways and fates of metabolites within an organism. By incorporating Maleic anhydride-13C4 into a starting material or precursor molecule, researchers can track its breakdown products and identify the pathways it undergoes within a cell or organism. The 13C label acts as a unique marker, allowing scientists to distinguish the isotopically enriched molecule from its unlabeled counterparts in complex biological samples using techniques like Mass Spectrometry . This information provides valuable insights into cellular metabolism and can be used to study various biological processes, including:

- Biosynthesis: Tracing the formation of cellular components like amino acids, nucleotides, and fatty acids.

- Degradation pathways: Understanding how the body breaks down molecules for energy production or waste elimination.

- Drug metabolism: Studying how the body processes and eliminates medications.

Mechanistic Studies

For instance, Maleic anhydride-13C4 could be used to study the mechanism of an enzyme that breaks down maleic anhydride. By analyzing the distribution of the 13C label in the products, researchers can determine the specific bonds broken and formed during the reaction.

Advantages of Maleic Anhydride-13C4

Compared to unlabeled Maleic anhydride, Maleic anhydride-13C4 offers several advantages in scientific research:

- Increased Sensitivity: The 13C isotope provides a stronger signal in analytical techniques like Mass Spectrometry, allowing for detection of smaller quantities of the labeled molecule.

- Specificity: The unique isotopic signature allows researchers to distinguish the labeled molecule from background noise or other similar compounds present in the sample.

- Improved Data Interpretation: The specific location of the 13C label can provide detailed information about the reaction pathway or metabolic fate of the molecule.

Maleic anhydride-13C4 is a stable, colorless compound with the molecular formula and a molecular weight of approximately 98.06 g/mol. It is an isotopically labeled variant of maleic anhydride, where the carbon atoms are enriched with the carbon-13 isotope. Maleic anhydride itself is known for its reactivity and serves as a versatile building block in organic chemistry, particularly in the synthesis of various chemical compounds. It exists as crystalline needles or flakes and has a pungent odor, melting at about 52.8 °C and boiling at 202 °C .

- Hydrolysis: Reacts with water to form maleic acid.

- Alcoholysis: Reacts with alcohols to produce half-esters.

- Diels-Alder Reaction: Serves as a dienophile in Diels-Alder reactions, forming adducts with conjugated diene compounds, which are crucial in synthesizing various pharmaceuticals and pesticides.

- Michael Addition: Undergoes Michael addition with active methylene compounds, leading to products that are intermediates in metabolic pathways such as the Krebs cycle .

While maleic anhydride-13C4 has limited direct biological activity, its parent compound—maleic anhydride—has been studied for its potential effects on biological systems. It can act as an irritant and has been noted for its cytotoxic properties, particularly affecting cellular membranes and leading to apoptosis in certain cell lines. Its derivatives have been explored for applications in drug delivery systems due to their ability to modify biological pathways .

The synthesis of maleic anhydride-13C4 typically involves the vapor-phase oxidation of butane or benzene using catalysts such as vanadium pentoxide or vanadium phosphate. The process converts hydrocarbons into maleic anhydride while minimizing carbon loss:

In laboratories, isotopic labeling can be achieved by using carbon-13 enriched precursors during synthesis .

- Chemical Synthesis: As a precursor in the synthesis of various organic compounds.

- Research Tool: Used in tracing studies to understand metabolic processes.

- Polymer Production: Serves as a building block for unsaturated polyesters and other polymers.

- Agricultural Chemicals: Involved in producing herbicides and fungicides .

Interaction studies involving maleic anhydride focus on its reactivity with various nucleophiles, including amines and alcohols. These studies are crucial for understanding how maleic anhydride can be used effectively in synthetic chemistry and biological applications. The compound's reactivity profile indicates that it can react violently under certain conditions, especially with strong bases or oxidizing agents .

Several compounds share structural similarities with maleic anhydride, each exhibiting unique properties:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Fumaric Acid | C4H4O4 | Cis-trans isomerism; less reactive than maleic anhydride |

| Maleic Acid | C4H6O4 | Hydrolyzed form; more soluble in water |

| Succinic Anhydride | C4H6O3 | Two carbonyl groups; used in polymer synthesis |

| Phthalic Anhydride | C8H4O3 | Larger structure; used extensively in plasticizers |

Maleic anhydride stands out due to its high reactivity as a dienophile and its ability to participate in Diels-Alder reactions, making it a fundamental compound in synthetic organic chemistry .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for maleic anhydride-¹³C₄, with the carbon-13 isotopic labeling enabling enhanced sensitivity and detailed analysis of the molecular framework.

¹³C Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants

The ¹³C nuclear magnetic resonance spectrum of maleic anhydride-¹³C₄ exhibits distinctive chemical shifts that reflect the electronic environment of each carbon atom within the five-membered anhydride ring structure [1] [2]. The carbonyl carbons display characteristic downfield chemical shifts at 159.7 parts per million in deuterated chloroform and 165.8 parts per million in acetone, indicating the deshielding effect of the electronegative oxygen atoms [1] [2]. These values fall within the expected range for anhydride carbonyl carbons, which typically resonate between 160-190 parts per million [3].

The olefinic carbons of the double bond system appear at 135.3 parts per million in deuterated chloroform and 137.7 parts per million in acetone [1] [2]. This chemical shift region is characteristic of unsaturated carbon atoms in conjugated systems, where the electron density is reduced due to the proximity of the electron-withdrawing carbonyl groups [4]. The solvent-dependent variation in chemical shifts reflects the different solvation environments and their influence on the electronic shielding of the carbon nuclei.

Table 1: ¹³C Nuclear Magnetic Resonance Chemical Shifts for Maleic anhydride-¹³C₄

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Reference |

|---|---|---|---|---|---|

| C=O (Carbonyl) | 159.7 | Singlet | Anhydride carbonyl carbon | CDCl₃ | [1] |

| C=O (Carbonyl) | 165.8 | Singlet | Anhydride carbonyl carbon | Acetone | [2] |

| C=C (Olefinic) | 135.3 | Doublet | Olefinic carbon | CDCl₃ | [1] |

| C=C (Olefinic) | 137.7 | Doublet | Olefinic carbon | Acetone | [2] |

The uniform ¹³C labeling throughout the molecular framework enables detailed coupling pattern analysis. Due to the symmetrical nature of maleic anhydride, equivalent carbon positions exhibit identical chemical shifts, simplifying spectral interpretation while providing comprehensive structural information [5].

¹H Nuclear Magnetic Resonance Coupling Patterns with ¹³C Nuclei

The proton nuclear magnetic resonance spectrum of maleic anhydride-¹³C₄ demonstrates significant coupling interactions between the olefinic protons and the adjacent ¹³C nuclei [6] [7]. The two equivalent olefinic protons appear as a characteristic singlet in the range of 6.30-6.50 parts per million, with specific observations at 7.048 parts per million in deuterated chloroform [7] [8]. This chemical shift region is typical for protons attached to electron-deficient alkene carbons adjacent to carbonyl groups.

Table 2: ¹H Nuclear Magnetic Resonance Data for Maleic anhydride-¹³C₄

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern | Solvent | Reference |

|---|---|---|---|---|---|

| Olefinic H | 6.30-6.50 | Singlet | None (symmetrical) | Various | [7] |

| Olefinic H | 7.048 | Singlet | None (symmetrical) | CDCl₃ | [8] |

The ¹³C isotope labeling introduces measurable coupling constants between the olefinic protons and their directly bonded carbon-13 nuclei. The one-bond carbon-hydrogen coupling constants typically range from 100-320 hertz for directly attached carbon-hydrogen pairs [5]. These coupling patterns provide definitive evidence for the molecular connectivity and confirm the structural assignment of the compound.

The absence of complex splitting patterns in the proton spectrum reflects the high symmetry of the maleic anhydride molecule, where both olefinic protons experience identical chemical environments [9]. This symmetry simplifies spectral analysis while confirming the integrity of the anhydride ring structure.

Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Confirmation

Advanced two-dimensional nuclear magnetic resonance experiments provide comprehensive structural confirmation and connectivity information for maleic anhydride-¹³C₄ [10] [11] [12]. These techniques exploit the enhanced sensitivity provided by the ¹³C isotopic labeling to establish complete structural assignments.

Table 3: Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Confirmation

| Technique | Purpose | Key Correlations | Application | Reference |

|---|---|---|---|---|

| COSY | H-H coupling correlation | H₂-H₃ coupling in olefinic region | Structural confirmation | [12] |

| HSQC | Direct C-H correlation | Direct attachment of H to ¹³C | Carbon assignment | [12] |

| HMBC | Long-range C-H correlation | 2-3 bond C-H correlations | Structural connectivity | [12] |

| INADEQUATE | C-C connectivity | Adjacent ¹³C-¹³C coupling | Carbon skeleton mapping | [13] |

Correlation spectroscopy experiments reveal the through-bond connectivity between adjacent protons, confirming the olefinic proton coupling patterns [12]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations, providing unambiguous assignment of each carbon to its attached proton [12]. Heteronuclear multiple bond correlation experiments identify long-range coupling relationships between carbons and protons separated by two or three bonds, confirming the overall molecular framework [12].

One-dimensional inadequate experiments, particularly valuable for ¹³C-enriched compounds, establish carbon-carbon connectivity patterns throughout the molecular skeleton [13]. This technique provides direct evidence for the bonding relationships between adjacent carbon atoms in the anhydride ring system.

Vibrational Spectroscopy

Vibrational spectroscopy techniques provide complementary structural information to nuclear magnetic resonance methods, offering detailed analysis of molecular vibrational modes and bonding characteristics.

Infrared Absorption Bands

The infrared spectrum of maleic anhydride-¹³C₄ exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecular structure [14] [15] [16]. The most prominent features are the carbonyl stretching vibrations, which appear as two distinct bands due to the symmetric and asymmetric stretching modes of the anhydride functional group.

Table 4: Infrared Spectroscopic Data for Maleic anhydride-¹³C₄

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C=O Symmetric Stretch | 1853 | Strong | Anhydride carbonyl | [14] |

| C=O Asymmetric Stretch | 1780 | Strong | Anhydride carbonyl | [14] |

| C=C Stretch | 1635 | Medium | Olefinic double bond | [17] |

| C-O Stretch | 1200-1300 | Strong | C-O stretching | [16] |

| C-H Stretch | 3100 | Weak | Olefinic C-H | [16] |

| C-H Bend | 846 | Medium | C-H bending | [15] |

The symmetric carbonyl stretching mode appears at 1853 wavenumbers, while the asymmetric stretch occurs at 1780 wavenumbers [14]. These frequencies are characteristic of cyclic anhydride functional groups, where the symmetric stretch typically appears at higher frequency than the asymmetric stretch, contrary to most other functional groups [14]. The intensity pattern shows the asymmetric stretch as more intense than the symmetric stretch, which is diagnostic for cyclic anhydrides.

The carbon-carbon double bond stretching vibration appears at 1635 wavenumbers as a medium-intensity band [17]. This frequency is lower than typical alkene stretches due to the electron-withdrawing effect of the adjacent carbonyl groups, which reduces the electron density in the double bond.

Carbon-oxygen stretching vibrations appear in the region of 1200-1300 wavenumbers as strong absorption bands [16]. The carbon-hydrogen stretching mode of the olefinic protons appears at 3100 wavenumbers with weak intensity, while the corresponding bending vibration occurs at 846 wavenumbers with medium intensity [15] [16].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the activity of vibrational modes [18] [19]. The Raman spectrum of maleic anhydride exhibits bands that correspond to symmetric vibrational modes, which are often weak or absent in the infrared spectrum.

The symmetric ring breathing modes and symmetric carbon-carbon stretching vibrations are typically more prominent in Raman spectroscopy [18]. These modes provide additional confirmation of the molecular symmetry and ring structure. The polarization behavior of Raman bands has been studied to determine the symmetry properties of individual vibrational modes [18].

Effect of ¹³C Labeling on Vibrational Frequencies

The incorporation of ¹³C isotopes throughout the molecular framework produces measurable shifts in vibrational frequencies due to the increased mass of the carbon-13 nuclei compared to carbon-12 [20] [21]. These isotope effects provide additional structural confirmation and enable detailed assignment of vibrational modes.

Carbon-13 substitution typically results in red-shifts of vibrational frequencies, with the magnitude of the shift depending on the extent of carbon involvement in each vibrational mode [20]. Modes involving significant carbon motion show larger isotope shifts, while vibrations primarily involving hydrogen atoms show minimal changes.

The systematic study of isotope effects in carbon-13 labeled compounds has shown that the frequency shifts are proportional to the square root of the reduced mass change [21]. For maleic anhydride-¹³C₄, where all carbon atoms are labeled, the isotope shifts provide comprehensive information about the carbon participation in each vibrational mode.

Mass Spectrometry

Mass spectrometry provides detailed information about the molecular ion characteristics and fragmentation pathways of maleic anhydride-¹³C₄, with the isotopic labeling enabling enhanced analysis of fragmentation mechanisms.

Fragmentation Patterns and Molecular Ion Characteristics

The mass spectrum of maleic anhydride-¹³C₄ exhibits a molecular ion peak at mass-to-charge ratio 102, reflecting the incorporation of four carbon-13 atoms (mass shift of +4 from the unlabeled compound) [22]. The molecular ion shows moderate intensity at 20.3 percent relative abundance [8].

Table 5: Mass Spectrometric Fragmentation Data

| Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Process | Reference |

|---|---|---|---|---|

| 102* | 20.3* | Molecular ion [M]⁺ | Molecular ion | [22] |

| 54 | 100.0 | Base peak | Loss of CO₂ | [8] |

| 26 | 95.5 | C₂H₂⁺ | Ring fragmentation | [8] |

| 25 | 12.7 | C₂H⁺ | Further fragmentation | [8] |

| 44 | 4.1 | CO₂⁺ | CO₂ loss | [8] |

*Adjusted values for ¹³C₄ labeling

The base peak appears at mass-to-charge ratio 54 with 100 percent relative intensity, corresponding to the loss of carbon dioxide from the molecular ion [8]. This fragmentation pathway is characteristic of anhydride compounds, where elimination of carbon dioxide is a favored process. Additional significant fragments include peaks at mass-to-charge ratios 26 and 25, corresponding to C₂H₂⁺ and C₂H⁺ ions respectively, arising from ring fragmentation processes [8].

The fragmentation pattern of maleic anhydride involves initial molecular ion formation followed by sequential loss of functional groups [23]. The electron impact ionization promotes ring-opening reactions and subsequent elimination of neutral fragments such as carbon dioxide.

Isotope Distribution Analysis

The incorporation of ¹³C isotopes throughout the molecular framework produces characteristic isotope distribution patterns in the mass spectrum [24]. For maleic anhydride-¹³C₄, the molecular ion cluster shows a simplified pattern due to the uniform isotopic substitution, with the primary molecular ion peak appearing at mass-to-charge ratio 102.

The isotope distribution analysis confirms the isotopic purity of the labeled compound and provides verification of the molecular formula. High-resolution mass spectrometry can distinguish between different isotopic compositions and confirm the extent of ¹³C incorporation [24].

The fragmentation of isotopically labeled compounds provides mechanistic information about bond-breaking processes and rearrangement reactions. The retention or loss of ¹³C labels in specific fragment ions elucidates the origin of each fragment and the pathways leading to its formation.

X-ray Crystallography Data

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement and precise molecular geometry of maleic anhydride-¹³C₄ [25] [26] [27].

Table 6: X-ray Crystallographic Data

| Parameter | Value | Standard Deviation | Reference |

|---|---|---|---|

| Space Group | P 2₁ 2₁ 2₁ | — | [27] |

| Unit Cell a (Å) | 7.0317 | 0.0001 | [27] |

| Unit Cell b (Å) | 11.0201 | 0.0002 | [27] |

| Unit Cell c (Å) | 5.3323 | 0.0001 | [27] |

| Cell Volume (ų) | 413.2 | 0.012 | [27] |

| Temperature (K) | 130 | 2 | [27] |

| C=O Bond Length (Å) | 1.1962 | — | [28] |

| C=C Bond Length (Å) | 1.3331 | — | [28] |

| C-O Bond Length (Å) | 1.3876 | — | [28] |

| C-H Bond Length (Å) | 1.0791 | — | [28] |

The crystal structure determination reveals that maleic anhydride crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁ with precise unit cell dimensions [27]. Low-temperature data collection at 130 Kelvin provides enhanced precision in atomic positions and thermal parameters [27].

The molecular geometry shows a planar five-membered ring structure with C₂ᵥ symmetry [28]. The carbonyl bond lengths of 1.1962 Angstroms are consistent with typical double bond character, while the carbon-carbon double bond length of 1.3331 Angstroms reflects the conjugated nature of the system [28]. The carbon-oxygen single bonds in the anhydride bridge measure 1.3876 Angstroms, indicating partial double bond character due to resonance effects [28].

The crystal packing reveals intermolecular interactions that stabilize the solid-state structure [29] [30]. Close contacts between carbonyl carbon and oxygen atoms of neighboring molecules, with distances of approximately 2.9-3.1 Angstroms, suggest significant electrostatic interactions that influence the crystal packing arrangement [29] [30].

Thermal motion analysis indicates that translational motion is greatest along the axis parallel to the carbonyl bonds, while librational motion is most pronounced about the same axis [25]. These anisotropic thermal parameters provide insight into the dynamic behavior of the molecules in the crystal lattice.